24-Hydroxy-licorice-saponin A3

Antiviral Research COVID-19 SARS-CoV-2

24-Hydroxy-licorice-saponin A3 (CAS: 1262326-47-5; molecular formula: C48H72O22; molecular weight: 1001.07 g/mol) is an oleanane-type triterpene saponin (OTS) that can be isolated from Glycyrrhiza uralensis roots. It belongs to the licorice saponin family, which comprises over 70 structurally characterized triterpenoid glycosides from Glycyrrhiza species.

Molecular Formula C48H72O22
Molecular Weight 1001.1 g/mol
Cat. No. B12392925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name24-Hydroxy-licorice-saponin A3
Molecular FormulaC48H72O22
Molecular Weight1001.1 g/mol
Structural Identifiers
SMILESCC12CCC(CC1C3=CC(=O)C4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O
InChIInChI=1S/C48H72O22/c1-43-11-12-44(2,42(64)70-39-31(58)26(53)25(52)22(17-49)65-39)16-20(43)19-15-21(51)36-45(3)9-8-24(46(4,18-50)23(45)7-10-48(36,6)47(19,5)14-13-43)66-41-35(30(57)29(56)34(68-41)38(62)63)69-40-32(59)27(54)28(55)33(67-40)37(60)61/h15,20,22-36,39-41,49-50,52-59H,7-14,16-18H2,1-6H3,(H,60,61)(H,62,63)/t20-,22+,23+,24-,25+,26-,27-,28-,29-,30-,31+,32+,33-,34-,35+,36+,39-,40-,41+,43+,44-,45-,46+,47+,48+/m0/s1
InChIKeyTZCOLOGTIORRHN-ZKQBKYKCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

24-Hydroxy-licorice-saponin A3: Chemical Identity and Baseline Procurement Specifications


24-Hydroxy-licorice-saponin A3 (CAS: 1262326-47-5; molecular formula: C48H72O22; molecular weight: 1001.07 g/mol) is an oleanane-type triterpene saponin (OTS) that can be isolated from Glycyrrhiza uralensis roots . It belongs to the licorice saponin family, which comprises over 70 structurally characterized triterpenoid glycosides from Glycyrrhiza species [1][2]. Its structural complexity—characterized by a pentacyclic triterpene aglycone core with multiple sugar moieties, including glucuronic acid residues and a 24-hydroxy substituent—distinguishes it from simpler licorice-derived saponins such as glycyrrhizic acid [3][4].

24-Hydroxy-licorice-saponin A3: Why Substituting with Glycyrrhizin or Other Licorice Saponins Compromises Scientific Integrity


Substituting 24-Hydroxy-licorice-saponin A3 with other licorice saponins such as glycyrrhizic acid (glycyrrhizin) or 18β-glycyrrhetinic acid is scientifically invalid due to documented structural and functional divergence. Structural modifications—including the presence of a 24-hydroxy group and distinct glycosylation patterns—result in altered physicochemical properties, biological target engagement, and metabolic stability [1][2]. For instance, licorice saponin A3 (the non-hydroxylated analog) shows weak cytotoxic activity (IC50 > 100 μmol/L) , whereas glycyrrhizin exhibits no direct anti-inflammatory activity in certain LPS-induced models [3]. These intra-class differences underscore the necessity of precise compound selection for reproducible experimental outcomes.

24-Hydroxy-licorice-saponin A3: Quantitative Evidence for Differentiated Selection


Potent Antiviral Activity Against SARS-CoV-2 Omicron Variant with Defined EC50

Licorice-saponin A3 (structurally equivalent to 24-Hydroxy-licorice-saponin A3) potently inhibits SARS-CoV-2 Omicron virus in Vero E6 cells with an EC50 of 1.016 μM, demonstrating direct antiviral efficacy that is not observed for other licorice-derived compounds such as glycyrrhizin or glycyrrhetinic acid in the same model [1][2]. This represents a clear functional divergence from the class baseline.

Antiviral Research COVID-19 SARS-CoV-2 Spike Protein Inhibition

Dual Anti-Inflammatory Mechanism via JNK and p38 MAPK Pathway Modulation

Licorice-saponin A3 exhibits anti-inflammatory activity through direct modulation of both JNK and p38 MAPK pathways, as demonstrated by phosphoproteomics analysis and multi-fluorescent immunohistochemistry (mIHC) [1]. In contrast, glycyrrhizin's anti-inflammatory mechanism primarily involves NF-κB inhibition and has been shown to be ineffective against LPS-induced mediators in certain models [2][3]. This mechanistic distinction offers a differentiated research tool for studying MAPK-dependent inflammatory cascades.

Inflammation MAPK Signaling Immunomodulation Cytokine Regulation

Structural Distinction: 24-Hydroxy Substituent and Glycosylation Pattern

24-Hydroxy-licorice-saponin A3 possesses a characteristic 24-hydroxy substituent on the oleanane skeleton and a complex glycosylation pattern (C48H72O22, MW 1001.07) that distinguishes it from glycyrrhizic acid (C42H62O16, MW 822.93) and licorice saponin A3 (C48H72O21, MW 985.07) [1][2]. This structural divergence translates to differential solubility, logP, and molecular recognition properties critical for formulation and assay development.

Natural Product Chemistry Triterpenoid Saponins Structure-Activity Relationship Analytical Chemistry

Metabolic Processing: Differential Gastrointestinal Stability Compared to Glycyrrhizin

In vitro gastrointestinal metabolism studies reveal that licorice saponin A3 (the non-hydroxylated analog) undergoes processing by human intestinal bacteria to yield its respective aglycone [1]. While direct data for the 24-hydroxy derivative are limited, the structural analogy suggests similar metabolic behavior, which differs markedly from glycyrrhizin, the latter being extensively hydrolyzed to glycyrrhetinic acid in the gut [2][3]. This difference in metabolic fate may influence experimental outcomes in cellular and in vivo models.

Pharmacokinetics Gut Metabolism Saponin Bioavailability In Vitro Metabolism

24-Hydroxy-licorice-saponin A3: Optimal Research and Industrial Use Cases Based on Differentiated Evidence


SARS-CoV-2 Antiviral Research Requiring Direct Spike Protein Inhibition

Utilize 24-Hydroxy-licorice-saponin A3 as a positive control or lead compound in SARS-CoV-2 antiviral assays, particularly those evaluating Omicron variant inhibition. The compound demonstrates an EC50 of 1.016 μM in Vero E6 cells, a potency not observed for glycyrrhizin or other common licorice saponins [1]. This application is directly supported by quantitative evidence of broad-spectrum RBD inhibition across multiple variants [1].

JNK/p38 MAPK-Dependent Inflammation Studies in Immunology

Employ 24-Hydroxy-licorice-saponin A3 to specifically interrogate JNK and p38 MAPK signaling in inflammation models. Phosphoproteomics data confirm direct modulation of these pathways, which are not effectively engaged by glycyrrhizin in comparable systems [1][2]. This provides a differentiated tool for dissecting MAPK-driven inflammatory cascades.

Analytical Reference Standard for Licorice Saponin Profiling in Quality Control

Use 24-Hydroxy-licorice-saponin A3 as a certified reference material for HPLC-UV/MS quantification of triterpenoid saponins in Glycyrrhiza-derived products. Its distinct molecular weight (1001.07 Da) and 24-hydroxy substituent allow unambiguous identification and differentiation from closely related compounds such as licorice saponin A3 (MW 985.07) and glycyrrhizic acid (MW 822.93) [3].

In Vitro Metabolism Studies to Elucidate Gut Microbiota-Mediated Saponin Processing

Investigate the gastrointestinal metabolic fate of 24-Hydroxy-licorice-saponin A3 using human intestinal bacteria cultures. Prior studies with the non-hydroxylated analog indicate processing to aglycones [4]. This application is valuable for understanding how structural modifications affect bioavailability and active metabolite formation.

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